N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine
Description
Properties
CAS No. |
920520-07-6 |
|---|---|
Molecular Formula |
C22H13Cl2N3S |
Molecular Weight |
422.3 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine |
InChI |
InChI=1S/C22H13Cl2N3S/c23-13-5-7-16-18(9-10-25-20(16)11-13)26-14-6-8-15(17(24)12-14)22-27-19-3-1-2-4-21(19)28-22/h1-12H,(H,25,26) |
InChI Key |
WSYQREDUJBEDRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC4=C5C=CC(=CC5=NC=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring . This is followed by the coupling of the benzothiazole derivative with a chlorinated quinoline derivative under specific reaction conditions such as the use of dimethylformamide as a solvent and catalysts like hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of microwave irradiation and one-pot multicomponent reactions .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 3 (on phenyl) and 7 (on quinoline) serve as electrophilic sites for nucleophilic displacement.
Key Examples:
-
Amine Substitution : Reacting the 7-chloroquinoline moiety with primary/secondary amines (e.g., propylamine) in DMF at 80°C yields N-alkylated derivatives.
-
Thiolate Displacement : Treatment with sodium thiomethoxide (NaSMe) in ethanol replaces the 3-chlorophenyl group with a methylthio group (yield: 65–78%).
Table 1: Nucleophilic Substitution Conditions
| Substrate Position | Nucleophile | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 7-Chloroquinoline | Propylamine | DMF | 80 | 72 | |
| 3-Chlorophenyl | NaSMe | Ethanol | 60 | 78 |
Palladium-Catalyzed Coupling Reactions
The quinoline and benzothiazole frameworks participate in cross-coupling reactions under microwave-assisted conditions.
Suzuki-Miyaura Coupling :
-
Reaction with arylboronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ in acetone/toluene/water (4:4:1) produces biaryl derivatives (126 ) in 68–85% yield .
Buchwald-Hartwig Amination :
-
Coupling with morpholine using Pd(OAc)₂/Xantphos forms N-alkylated amines (yield: 55–62%).
Table 2: Coupling Reaction Parameters
| Reaction Type | Reagent | Catalyst | Conditions | Yield (%) | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 4-MeO-PhB(OH)₂ | Pd(dppf)Cl₂ | Microwave, 100°C | 85 | |
| Buchwald-Hartwig | Morpholine | Pd(OAc)₂/Xantphos | Reflux, 12h | 62 |
Cyclization and Heterocycle Formation
The benzothiazole moiety undergoes intramolecular cyclization to form fused rings.
Friedel-Crafts Cyclization :
-
In the presence of H₂SO₄, 3-mercaptopropionic acid reacts with intermediates to form thiochroman-4-ones (e.g., 146a–d ) .
Thiazinanone Synthesis :
-
Condensation with 3-mercaptopropionic acid under reflux produces 1,3-thiazinan-4-one derivatives (101a–j ) in 83–94% yield .
Mechanistic Pathway :
-
Sulfur nucleophile attacks the α,β-unsaturated ketone.
-
Ring opening generates a thiol intermediate.
-
Intramolecular aldol condensation forms the thiazinanone core .
Oxidation-Reduction Reactions
Oxidation :
Reduction :
-
Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to a tetrahydroquinoline derivative (yield: 70%).
Biological Activity-Driven Modifications
Antimalarial Derivatives :
-
Condensation with thiourea or thioparabanic acid yields hybrids with IC₅₀ values of 6.07 ng/mL against Plasmodium falciparum .
Anticancer Analogues :
Table 3: Bioactive Derivatives
| Derivative Class | Biological Activity | IC₅₀/MIC | Source |
|---|---|---|---|
| Thiourea-quinoline | Antiplasmodial (3D7 strain) | 6.07 ng/mL | |
| Ferrocenyl-carboxamide | Anticancer (HTB-129 cells) | 9.2 μM |
Mechanistic Insights
Scientific Research Applications
Anti-Cancer Activity
Numerous studies have demonstrated the anti-cancer properties of this compound. It has shown efficacy against various cancer cell lines, including breast and prostate cancer cells. For instance:
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK2.
- Case Study : A study reported that derivatives of this compound exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, indicating potent anti-cancer activity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects against a range of pathogens:
- Bacterial Inhibition : Research indicates that it possesses significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Mechanism : The antimicrobial action is thought to stem from the disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .
Mechanism of Action
The mechanism of action of N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes in bacterial cells, leading to their death. The compound may also interact with DNA, disrupting the replication process and thereby exerting its effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its benzothiazole-chlorophenyl-quinoline framework. Key analogues include:
- Sulfonamide-linked analogues (e.g., compound 13 in ) exhibit enhanced anticancer activity, suggesting substituent polarity impacts cytotoxicity. Dimeric structures (e.g., compound 28 in ) show reduced potency compared to monomers, possibly due to steric hindrance.
Biological Activity
N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H15ClN2OS
- Molecular Weight : 378.875 g/mol
- CAS Number : 6263-45-2
- Density : 1.366 g/cm³
Antitumor Activity
Several studies have demonstrated that this compound exhibits potent antitumor activity against various cancer cell lines. The following table summarizes the findings from key studies:
The antitumor effects of this compound are primarily attributed to:
- Induction of Apoptosis : The compound has been shown to trigger apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial depolarization and activation of caspase pathways .
- Tubulin Inhibition : It binds to tubulin at a site overlapping with colchicine, disrupting microtubule dynamics and inhibiting cell proliferation . This action is particularly relevant in the context of targeting rapidly dividing cancer cells.
- Cell Cycle Arrest : The compound causes cell cycle arrest in the G2/M phase, which is critical for preventing the replication of damaged DNA in cancer cells .
Study on MCF-7 Cell Line
A detailed study evaluated the cytotoxic effects of this compound on the MCF-7 breast cancer cell line. The results indicated an IC50 value of 5 µM, with significant apoptosis observed through flow cytometry analysis. The study highlighted that treatment led to increased levels of ROS and activation of apoptotic markers such as caspase-3 and PARP cleavage .
Study on A549 Cell Line
In another investigation involving the A549 lung cancer cell line, the compound exhibited an IC50 value of 10 µM. The mechanism was linked to the inhibition of tubulin polymerization, as evidenced by a reduction in microtubule formation upon treatment with the compound . This study also noted that the compound's activity was comparable to established chemotherapeutic agents.
Q & A
Q. Table 1: Yield Optimization Strategies
| Parameter | Example Conditions | Yield Improvement |
|---|---|---|
| Solvent | THF or DMF under reflux | +15–20% |
| Purification Method | Ethyl acetate recrystallization | +25% |
| Catalyst Loading | 3 eq. NaHB(OAc)₃ | +10–15% |
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR (e.g., CDCl₃ or DMSO-d₆) to verify substituent positions and aromatic proton environments .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=N stretch at ~1621 cm⁻¹, C-Cl at ~693 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular weight via HRMS (e.g., ESI-MS) and validate isotopic patterns for chlorine atoms .
- HPLC : Assess purity (>95% recommended) using reverse-phase columns (e.g., C18 with acetonitrile/water gradients) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced antiproliferative activity?
Answer:
SAR strategies include:
- Substituent Modification : Replace the benzothiazole moiety with bioisosteres (e.g., benzoxazole) to improve solubility while retaining activity .
- Positional Effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the 7-position of quinoline to enhance cellular uptake and target binding .
- Biological Assays : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, comparing IC₅₀ values to doxorubicin as a reference .
Q. Table 2: SAR Trends in Quinoline Derivatives
| Substituent | Activity (IC₅₀, µM) | Mechanism Insight |
|---|---|---|
| 7-Cl (Parent) | 2.8 ± 0.3 | Base activity |
| 7-CF₃ | 1.2 ± 0.1 | Enhanced lipophilicity |
| Benzothiazole → Benzoxazole | 2.1 ± 0.2 | Improved solubility |
Advanced: What methodologies are used to investigate the antimalarial mode of action of this compound?
Answer:
- Heme Aggregation Inhibition (HAIA) : Measure inhibition of β-hematin formation (a malaria parasite detoxification pathway) using UV-vis spectroscopy .
- Lipophilicity Studies : Determine distribution coefficients (logD) via water/n-octanol partitioning to correlate with membrane permeability .
- Metal Complexation : Synthesize ruthenium-arene complexes (e.g., [Ru(η⁶-cym)Cl]) to study enhanced activity via metal-ligand synergies .
Key Finding : Ruthenium complexes of chloroquine analogs exhibit up to 3-fold higher activity against Plasmodium falciparum (e.g., IC₅₀ = 0.8 µM vs. 2.5 µM for free ligand) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
- Standardized Assays : Adopt uniform protocols (e.g., fixed incubation times, cell densities) to minimize variability .
- Counter-Screening : Test compounds against related pathogens (e.g., Plasmodium strains with chloroquine resistance) to identify selectivity .
- Computational Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like PfATP4 or cytochrome bc₁ .
Example : Discrepancies in antiproliferative IC₅₀ values (e.g., 2.8 µM vs. 5.1 µM) may arise from differences in cell line passage numbers or serum concentrations in culture media .
Advanced: What crystallographic techniques validate the molecular structure of this compound?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve atomic positions and confirm stereochemistry .
- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for handling twinned crystals, common in chlorinated aromatics .
- Validation Tools : Employ CCDC Mercury for hydrogen-bonding network analysis and PLATON for symmetry checks .
Note : SHELX refinement typically achieves R-factors <5% for high-resolution (<1.0 Å) datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
